molecular formula C16H18FN3 B2573672 1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine CAS No. 631858-18-9

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B2573672
CAS No.: 631858-18-9
M. Wt: 271.339
InChI Key: BWGWYVDWEZNKKF-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine is a useful research compound. Its molecular formula is C16H18FN3 and its molecular weight is 271.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Docking Studies : "1-(2-Fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine" and its derivatives are synthesized through efficient processes and characterized by spectral analysis. Docking studies reveal their potential interactions with biological targets, underscoring their significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Crystal Structures : The crystal structures of derivatives structurally related to adoprazine, including compounds with "this compound" moiety, have been explored. These studies provide insights into their molecular conformations and interactions, contributing to the understanding of their chemical properties and potential biological activities (Ullah & Altaf, 2014).

Potential Biological Activities

Antimalarial Activity : Aryl piperazine and pyrrolidine derivatives, structurally related to "this compound", have been synthesized and evaluated for their antimalarial properties. These compounds demonstrate significant inhibitory effects on the growth of Plasmodium falciparum, highlighting their potential as novel antimalarial agents (Mendoza et al., 2011).

Anticancer Activity : The synthesis and evaluation of novel compounds, including those related to "this compound", for their anticancer activity, have been reported. These studies aim to develop new therapeutic agents by investigating the antitumor potential of these compounds in various cancer cell lines (Kumar et al., 2013).

Anticonvulsant Activity : Research into new N-Mannich bases derived from "this compound" analogs has shown promising anticonvulsant activities. These studies contribute to the development of potential treatments for epilepsy by identifying compounds with effective seizure-inhibiting properties (Obniska, Rzepka, & Kamiński, 2012).

Antibacterial Activity : The synthesis and antibacterial evaluation of novel 8-fluoro Norfloxacin derivatives, including piperazinyl hybrids, have been explored for their efficacy against resistant strains of Staphylococcus aureus. These findings underscore the potential of such compounds in addressing challenges posed by antibiotic resistance (Sunduru et al., 2011).

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3/c17-15-6-1-2-7-16(15)20-11-9-19(10-12-20)13-14-5-3-4-8-18-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGWYVDWEZNKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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